N-Adenylyl-L-phenylalanine
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Overview
Description
N-adenylyl-L-phenylalanine is a L-phenylalanine derivative. It is a conjugate acid of a N-adenylyl-L-phenylalanate(2-).
Scientific Research Applications
Biosynthesis and Metabolic Engineering
- L-Phenylalanine (L-Phe) is an essential amino acid in both food and medicinal applications. Research has shown that increasing certain enzyme concentrations in the shikimate pathway significantly improves L-phenylalanine production in E. coli, highlighting its potential for optimized biosynthesis in microbial systems (Ding et al., 2016).
Stereochemistry and Biological Systems
- The stereochemical properties of phenylalanine, particularly the L-isomer, are crucial in biological systems. A study found that the transfer of phenylalanine from adenylate anhydride to ester is significantly more efficient for the L-isomer compared to the D-isomer, which might explain the biological preference for the L-isomer in protein synthesis (Wickramasinghe et al., 1991).
Electrochemical Sensors and Biosensors
- Phenylalanine plays a significant role in human health, and its concentration in biological fluids is a key indicator for certain disorders. Electrochemical sensors and biosensors have been developed for sensitive detection of phenylalanine, which is crucial for managing conditions like phenylketonuria (Dinu & Apetrei, 2020).
Plant Metabolism
- In plants, phenylalanine is a vital link between primary and secondary metabolism. It is a precursor for various compounds essential for plant growth, reproduction, and stress response. Its metabolism is particularly relevant in conifer trees for the biosynthesis of lignin, a major wood constituent (Pascual et al., 2016).
Genetic Engineering for Production Enhancement
- Genetic engineering of microorganisms like E. coli has been used to enhance L-phenylalanine production, making it more economically viable for commercial use. Such approaches include inactivating certain metabolic pathways and overexpressing specific enzymes (Liu et al., 2018).
Phenylalanine in Plant Development
- Phenylalanine's role extends beyond being an amino acid; it's involved in various stages of plant life, including germination and seedling transition. It influences organellar and tissue development and is integral to the plant's defense mechanisms (Perkowski & Warpeha, 2019).
Phenylalanine Ammonia-lyase in Fungi and Plants
- Phenylalanine ammonia-lyase (PAL) plays a critical role in fungi and plants for the synthesis of phenylalanine and its metabolism through the phenylpropanoid pathway. This pathway leads to the production of a wide range of secondary phenylpropanoid products (Hyun et al., 2011).
properties
Product Name |
N-Adenylyl-L-phenylalanine |
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Molecular Formula |
C19H23N6O8P |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
(2S)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H23N6O8P/c20-16-13-17(22-8-21-16)25(9-23-13)18-15(27)14(26)12(33-18)7-32-34(30,31)24-11(19(28)29)6-10-4-2-1-3-5-10/h1-5,8-9,11-12,14-15,18,26-27H,6-7H2,(H,28,29)(H2,20,21,22)(H2,24,30,31)/t11-,12+,14+,15+,18+/m0/s1 |
InChI Key |
OXCQKAQOLIIWJO-URQYDQELSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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